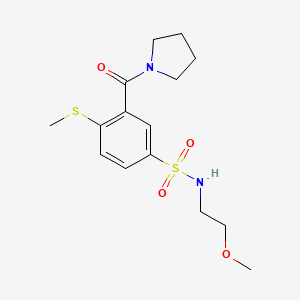![molecular formula C18H21NO2 B4851112 3,4-dimethyl-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B4851112.png)
3,4-dimethyl-N-[2-(4-methylphenoxy)ethyl]benzamide
Vue d'ensemble
Description
3,4-dimethyl-N-[2-(4-methylphenoxy)ethyl]benzamide, also known as DMPEB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPEB is a benzamide derivative, which means it belongs to a class of organic compounds that have a benzene ring attached to an amide functional group.
Mécanisme D'action
3,4-dimethyl-N-[2-(4-methylphenoxy)ethyl]benzamide binds to the sigma-1 receptor with high affinity and acts as a positive allosteric modulator. This means that 3,4-dimethyl-N-[2-(4-methylphenoxy)ethyl]benzamide enhances the activity of the sigma-1 receptor, leading to downstream effects that are beneficial for various physiological processes. The exact mechanism of action of 3,4-dimethyl-N-[2-(4-methylphenoxy)ethyl]benzamide is not fully understood, but it is thought to involve the modulation of ion channels, neurotransmitter release, and intracellular signaling pathways.
Biochemical and Physiological Effects:
3,4-dimethyl-N-[2-(4-methylphenoxy)ethyl]benzamide has been shown to have various biochemical and physiological effects, including the modulation of calcium signaling, the inhibition of inflammation, and the enhancement of neuroprotection. 3,4-dimethyl-N-[2-(4-methylphenoxy)ethyl]benzamide has also been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. These effects are thought to be mediated by the modulation of the sigma-1 receptor and its downstream signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
3,4-dimethyl-N-[2-(4-methylphenoxy)ethyl]benzamide has several advantages for lab experiments, including its high affinity for the sigma-1 receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, 3,4-dimethyl-N-[2-(4-methylphenoxy)ethyl]benzamide also has some limitations, including its relatively low solubility in aqueous solutions and its susceptibility to degradation in the presence of light and air. These limitations can be overcome by using appropriate solvents and storage conditions.
Orientations Futures
There are several future directions for research on 3,4-dimethyl-N-[2-(4-methylphenoxy)ethyl]benzamide, including the development of new drugs that target the sigma-1 receptor, the investigation of its potential therapeutic applications in neurological and psychiatric disorders, and the elucidation of its exact mechanism of action. Other future directions include the exploration of its potential applications in other fields, such as cancer research and drug delivery. Overall, 3,4-dimethyl-N-[2-(4-methylphenoxy)ethyl]benzamide is a promising compound that has the potential to make significant contributions to scientific research and drug development.
Applications De Recherche Scientifique
3,4-dimethyl-N-[2-(4-methylphenoxy)ethyl]benzamide has been extensively studied in scientific research due to its potential applications in various fields. One of the most significant applications of 3,4-dimethyl-N-[2-(4-methylphenoxy)ethyl]benzamide is its use as a ligand in the development of new drugs. 3,4-dimethyl-N-[2-(4-methylphenoxy)ethyl]benzamide has been shown to bind to a specific receptor in the brain, known as the sigma-1 receptor, which is involved in various physiological processes, including pain perception, memory, and mood regulation. 3,4-dimethyl-N-[2-(4-methylphenoxy)ethyl]benzamide has been used as a starting point for the development of new drugs that target the sigma-1 receptor, with the aim of treating various neurological and psychiatric disorders.
Propriétés
IUPAC Name |
3,4-dimethyl-N-[2-(4-methylphenoxy)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-13-4-8-17(9-5-13)21-11-10-19-18(20)16-7-6-14(2)15(3)12-16/h4-9,12H,10-11H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMEHBSBZAOHPDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCNC(=O)C2=CC(=C(C=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethyl-N-[2-(4-methylphenoxy)ethyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4851032.png)

![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4851049.png)
![N-(3-methoxyphenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4851058.png)
![methyl 4-[4-(methoxycarbonyl)benzylidene]-1,2-dimethyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4851064.png)

![1-(2-chloro-6-fluorophenyl)-N-[3-(dimethylamino)propyl]methanesulfonamide](/img/structure/B4851086.png)
![4-fluoro-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B4851092.png)
![N-(1-adamantylmethyl)-3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4851098.png)

![2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(4-methylphenyl)propanamide](/img/structure/B4851122.png)

![{2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4851140.png)
![1-{[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetyl}-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4851147.png)